N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and furan rings through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-chlorophenyl)furan-2-carboxamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-bromophenyl)furan-2-carboxamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is unique due to the presence of the ethyl group on the thiadiazole ring and the fluorophenyl group on the furan ring, which may confer specific chemical and biological properties.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential in medicinal chemistry, including anticancer, antiviral, and insecticidal properties.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for enhancing biological activity through various mechanisms. The presence of a furan moiety and a fluorophenyl group contributes to its lipophilicity and potential receptor interactions.
Structure:
- Chemical Formula : C13H12N4OS
- Molecular Weight : 284.32 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
The above table illustrates that certain derivatives exhibit comparable or superior activity to established anticancer agents like doxorubicin.
Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral properties. Compounds with similar structures demonstrated significant antiviral effects against viruses such as Tobacco Mosaic Virus (TMV).
Compound | Curative Rate (%) | Inactivation Rate (%) | Protection Rate (%) | Reference |
---|---|---|---|---|
A | 54.1 | 90.3 | 52.8 | |
B | 47.1 | 85.5 | 46.4 |
These findings suggest that the incorporation of thiadiazole rings in compounds can enhance their protective effects against viral infections.
Insecticidal Activity
The insecticidal properties of this compound have also been explored. Studies indicate that derivatives with fluorinated phenyl groups exhibit improved insecticidal activity.
These results highlight the potential of this compound as an environmentally friendly alternative in pest control.
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and viral replication. For example:
- Anticancer Mechanism : Thiadiazoles may inhibit tyrosine kinases or induce apoptosis in cancer cells.
- Antiviral Mechanism : These compounds could interfere with viral replication processes or enhance host immune responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their cytotoxicity against different cancer cell lines, revealing promising candidates for further development .
- Molecular Docking Studies : Computational studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and viral infection pathways .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-2-13-18-19-15(22-13)17-14(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWONHOFAEYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809025 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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